

History and development of Triforine as a fungicide

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Compound of Interest

Compound Name: Triforine

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An In-depth Technical Guide to the History and Development of **Triforine** as a Fungicide

Introduction and Historical Development

Triforine is a systemic fungicide belonging to the piperazine chemical class, first introduced in 1970.[1] Developed by CibaMerck, it was recognized for its protectant, eradicant, and curative properties against a range of fungal diseases.[2][3] As a systemic fungicide, **Triforine** is absorbed by the plant's leaves and roots and translocates upwards through the plant's vascular system, offering comprehensive protection.[4][5]

Historically, **Triforine** has been widely used in agriculture and horticulture to control diseases such as powdery mildew, rusts, black spot, and scab.[2][6] Its applications span cereals, fruits (including apples, cherries, and blueberries), ornamentals, and vegetables.[2][7] It gained particular popularity in the home and garden market for its efficacy in controlling common rose diseases like black spot and powdery mildew.[3][4]

Triforine was formulated in various ways to suit different application needs, including emulsifiable concentrates, liquid seed treatments, and wettable powders.[1][2] Common trade names for products containing **Triforine** include Saprol, Funginex, Denarin, and Brolly.[1][2]

Over the years, the regulatory status of **Triforine** has evolved. While it was withdrawn from the market in the United Kingdom in 2003, it remains registered for use in other countries, such as Canada, where it has undergone re-evaluation to ensure it meets current health and

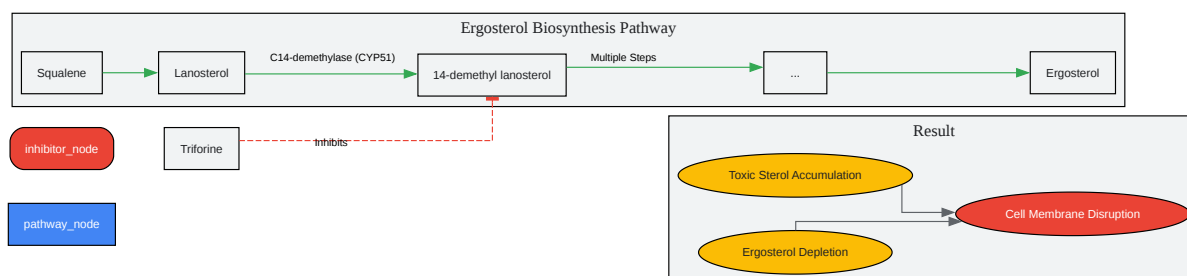
environmental standards.[1][8] It is valued by growers as a tool for resistance management and for its effectiveness against specific diseases where few other options exist.[8]

Mechanism of Action

Triforine's fungicidal activity stems from its role as a sterol biosynthesis inhibitor (SBI).[3][9] It is classified under the Fungicide Resistance Action Committee (FRAC) Mode of Action Group 3.[1][10] The specific biochemical target for **Triforine** is the C14-demethylase enzyme (CYP51), which is crucial in the fungal ergosterol biosynthesis pathway.[9][11]

Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells. It regulates membrane fluidity and permeability. By inhibiting the C14-demethylase enzyme, **Triforine** blocks the removal of a methyl group from sterol precursors.[9][12] This disruption leads to an accumulation of abnormal methylated sterols and a depletion of ergosterol. The resulting defective cell membranes lose their integrity, impairing fungal growth and ultimately leading to cell death.[13] This targeted action provides both preventative and curative effects against fungal pathogens.[13]

Signaling Pathway Diagram



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Caption: **Triforine** inhibits the C14-demethylase enzyme in the ergosterol biosynthesis pathway.

Physicochemical and Toxicological Data

Physicochemical Properties

The physical and chemical characteristics of **Triforine** are summarized below.

Property	Value	Reference(s)
Appearance	White to light brown crystalline solid	[2] [7]
Molecular Formula	C ₁₀ H ₁₄ Cl ₆ N ₄ O ₂	[7]
Molecular Weight	435.0 g/mol	[2] [11]
Melting Point	151.3–154.1 °C	[7]
Vapor Pressure	8.0 × 10 ⁻² Pa at 25 °C	[7]
Water Solubility	Approx. 30 mg/L at room temperature	[2] [11]
Octanol/Water Partition	log P _{ow} = 2.2 at 20 °C	[7]
Solubility (Other)	Readily soluble in dimethylformamide, DMSO, N-methylpyrrolidone. Slightly soluble in acetone, methanol.	[11]
Stability	Decomposes in strongly acidic or alkaline media. Decomposed by UV or daylight in aqueous solution.	[11]

Toxicological Profile

Triforine exhibits low acute toxicity via oral and dermal routes. The primary toxic effects observed in repeated-dose studies involve the liver and hematopoietic system.[\[14\]](#)

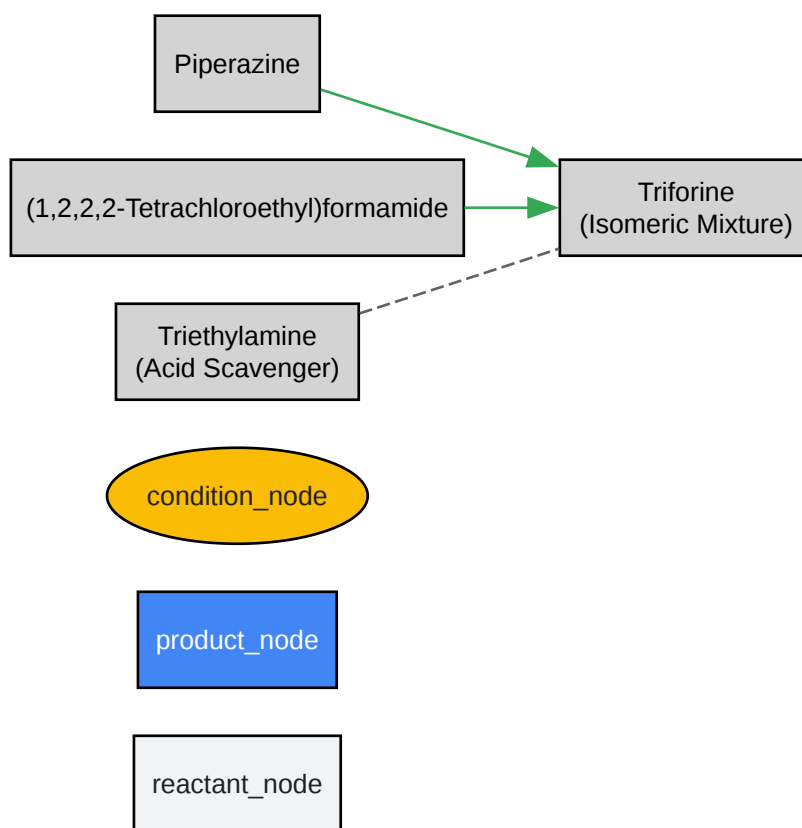
Endpoint	Species	Value	Reference(s)
Acute Oral LD ₅₀	Rat	>16,000 mg/kg	[2]
Mouse	>6,000 mg/kg	[2]	
Dog	>2,000 mg/kg	[2]	
Acute Dermal LD ₅₀	Rat	>10,000 mg/kg	[2]
Rabbit	>10,000 mg/kg	[2]	
Acute Inhalation LC ₅₀ (1-hour)	Rat	>4.5 mg/L air	[2]
Chronic Toxicity (2- year feeding)	Rat	NEL: 625 mg/kg diet	[2]
Dog	NEL: 100 mg/kg diet	[2]	
Developmental Toxicity	Rabbit	Maternal NOEL: 5 mg/kg/day	[2]
Carcinogenicity	-	No carcinogenic effects observed	[2]
Mutagenicity	-	Not considered a mutagen	[2]

NEL: No-Effect-Level; NOEL: No-Observed-Effect-Level

Manufacturing Process and Efficacy

Synthesis of Triforine

The commercial production of **Triforine** is achieved through the reaction of piperazine with (1,2,2,2-tetrachloroethyl)formamide in the presence of an acid scavenger like triethylamine.[\[11\]](#) This process creates a technical-grade mixture of isomers, as the **Triforine** molecule contains two asymmetric carbon atoms.[\[1\]](#)[\[15\]](#) The resulting product is a mix of the meso-form and the racemic (D,L) form.[\[15\]](#)



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Caption: General synthesis pathway for **Triforine**.

Efficacy Data

Triforine is effective against a range of fungal pathogens. Application rates and timings are critical for optimal performance and vary by crop, target disease, and region.

Crop(s)	Target Disease(s)	Typical Application Rate/Protocol	Reference(s)
Roses and Ornamentals	Black Spot, Powdery Mildew, Rust	1 L of concentrate per 1,000 L of water, or 15 mL per L. Spray every 7-10 days.	[4][16]
Blueberries (British Columbia)	Mummy Berry	3 L/ha. Apply at bud break, repeat 10-14 days later, with further applications at early bloom. Max 4 applications.	[8][16]
Blueberries (Eastern Canada)	Mummy Berry	1.7 to 3 L/ha. Apply at bud break, repeat 10-14 days later, with a third spray at early bloom. Max 3 applications.	[8]
Peaches, Cherries, Plums	Brown Rot (blossom blight stage)	750 mL per 1,000 L of water (max 2.5 L/ha). Make 2-3 applications from early to full bloom.	[8][16]
Common Periwinkle (Vinca minor)	Foliar Necrosis (various pathogens)	Tested at 0.27 g a.i./liter in a weekly spray program.	[17]

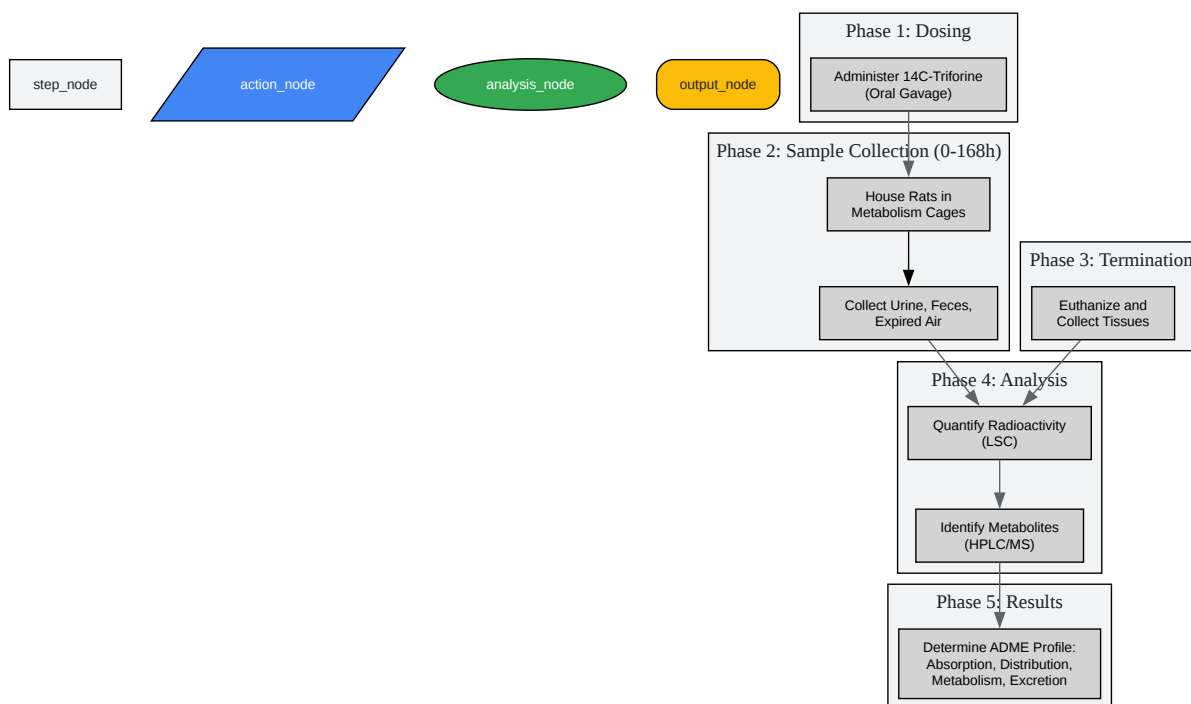
Experimental Protocols

Animal Metabolism Study Protocol

Metabolism studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound. A typical protocol for **Triforine** in rats is as follows:

- Test System: Male and female Sprague-Dawley rats.[11]

- Test Substance: ^{14}C -radiolabeled **Triforine** (either piperazine ring-labeled or side-chain labeled) suspended in a carrier like 5% aqueous sodium carboxymethylcellulose.[11]
- Dosing:
 - Low Dose Group: Single oral gavage of 10 mg/kg body weight.[11]
 - High Dose Group: Single oral gavage of 1,000 mg/kg body weight.[11]
 - Repeated Dose Group: 14 days of unlabeled **Triforine** followed by a single radiolabeled dose of 10 mg/kg.[11]
- Sample Collection: Animals are housed in metabolism cages that allow for the separate collection of urine, feces, and expired air for up to 168 hours post-dosing.[2] At the end of the study, tissues (liver, kidney, muscle, fat) are collected.[7]
- Analysis:
 - Total radioactivity in urine, feces, expired air, and tissues is quantified using liquid scintillation counting.
 - Metabolites in urine and feces are identified and quantified using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[7]
 - Parent compound concentration is also determined to assess the extent of metabolism.



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Caption: Workflow for a typical radiolabeled animal metabolism study.

Field Efficacy Trial Protocol

Field trials are conducted to evaluate the effectiveness of a fungicide under real-world agricultural conditions.

- **Experimental Design:** A randomized complete block design is typically used with multiple replicates (e.g., 3-4 blocks). Each block contains plots for each treatment, including an untreated control.
- **Treatments:**
 - **Untreated Control:** Sprayed with water only.
 - **Triforine Treatment(s):** Applied at specified rates (e.g., 2.5 L/ha).[\[16\]](#)
 - **Reference Fungicide:** A standard commercial fungicide for comparison.
- **Application:** Fungicides are applied using calibrated spray equipment (e.g., airblast sprayer for orchards, boom sprayer for field crops) to ensure thorough coverage.[\[16\]](#) Application timing is based on disease forecasting models, crop growth stage (e.g., bud break, full bloom), or the first appearance of disease symptoms.[\[8\]](#) Multiple applications are often made at intervals of 7 to 14 days.[\[4\]](#)[\[8\]](#)
- **Data Collection:**
 - **Disease Assessment:** Disease incidence (% of plants infected) and severity (% of tissue area affected) are visually rated on a regular basis.
 - **Phytotoxicity:** Plants are observed for any signs of damage (e.g., leaf burn, stunting) caused by the fungicide treatments.
 - **Yield and Quality:** At harvest, crop yield and quality parameters are measured for each plot.
- **Statistical Analysis:** Data are subjected to Analysis of Variance (ANOVA) to determine if there are significant differences between treatments. Mean separation tests (e.g., Tukey's HSD) are used to compare the effectiveness of the different fungicides.

Conclusion

Since its introduction in the 1970s, **Triforine** has been an important systemic fungicide for the management of several economically significant plant diseases. Its mechanism of action as a sterol biosynthesis inhibitor provides a targeted approach to controlling fungal pathogens. While its use has been subject to regulatory review and changes over the decades, it continues to be a valuable tool in integrated pest management programs, particularly for ornamental crops and in situations where fungicide resistance to other chemical classes is a concern. A thorough understanding of its properties, efficacy, and toxicological profile is essential for its safe and effective use in modern agriculture.

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